7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure fused with a piperazine-carboxyl moiety. Key structural features include:
- 3-(2-Methoxyethyl) substituent: Enhances hydrophilicity and metabolic stability compared to alkyl or aryl groups.
- 4-(3-Chlorophenyl)piperazine-1-carbonyl: The 3-chlorophenyl group contributes to lipophilicity and π-π stacking interactions, while the piperazine ring enables conformational flexibility .
Quinazolinones are pharmacologically significant, often targeting enzymes like kinases or receptors such as serotonin and dopamine receptors. The sulfanylidene moiety in this compound may enhance binding affinity to thiol-rich active sites .
Properties
CAS No. |
451466-87-8 |
|---|---|
Molecular Formula |
C22H23ClN4O3S |
Molecular Weight |
458.96 |
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23ClN4O3S/c1-30-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)31)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31) |
InChI Key |
FVGUBOJXXQHXGK-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a novel quinazoline derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 385.91 g/mol
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its interactions with neurotransmitter receptors and its potential therapeutic effects.
Antidepressant Activity
Recent research has indicated that derivatives related to 7-[4-(3-chlorophenyl)piperazine-1-carbonyl] exhibit significant antidepressant-like effects. For instance, compounds with similar piperazine structures have shown activity as dual antagonists at the 5-HT_1A and 5-HT_7 serotonin receptors, which are implicated in mood regulation. The compound's ability to modulate these receptors suggests a mechanism for its antidepressant effects, potentially beneficial in treating depression and anxiety disorders .
Antimicrobial Properties
In addition to its central nervous system (CNS) effects, the compound has demonstrated antimicrobial activity. Studies have shown that piperazine derivatives exhibit a spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is critical for this activity, as it enhances the compound's interaction with microbial cell membranes .
The mechanisms through which 7-[4-(3-chlorophenyl)piperazine-1-carbonyl] exerts its biological effects include:
- Serotonin Receptor Modulation : By acting as an antagonist at serotonin receptors, the compound can influence neurotransmitter levels, thereby affecting mood and behavior.
- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.
Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like activity of related compounds in a forced swim test (FST) model in mice. The results indicated that compounds similar to 7-[4-(3-chlorophenyl)piperazine-1-carbonyl] displayed significant reductions in immobility time compared to control groups, suggesting enhanced mood-lifting properties .
Study 2: Antimicrobial Activity
Another study focused on the synthesis of piperazine-containing derivatives and their antimicrobial activities against various pathogens. The synthesized compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with enhanced antibacterial activity, suggesting that modifications to the sulfanylidene group can influence efficacy against pathogens .
Anticancer Potential
Quinazolinone derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .
Comparative Studies
A comparison with structurally similar compounds reveals that the presence of the sulfanylidene group enhances reactivity and biological interactions. For example:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Contains sulfanylidene | Antimicrobial, anticancer |
| 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-thioxo-1H-quinazolin-4-one | Contains thioxo | Moderate activity |
| 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-oxo-1H-quinazolin-4-one | Contains oxo | Lower activity |
Study on Antimicrobial Activity
A recent study demonstrated that derivatives of quinazolinone exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound was found to have a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, indicating its potential as a new therapeutic agent .
Study on Anticancer Activity
In vitro studies have shown that similar quinazolinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that modifications in the chemical structure can lead to enhanced anticancer properties .
Comparison with Similar Compounds
Table 1: Substituent Variations and Their Implications
Key Observations:
- Electronic Effects : The 2-sulfanylidene group in the target compound increases electron density compared to oxo derivatives, altering redox behavior and substrate recognition .
- Lipophilicity : The 3-chlorophenyl group (ClogP ~2.8) enhances membrane permeability over 4-hydroxybenzyl (ClogP ~1.2) but reduces solubility .
- Stereoelectronic Tuning : The 2-methoxyethyl chain balances hydrophilicity (TPSA ~85 Ų) and flexibility, contrasting with rigid aryl groups in QH-03 (TPSA ~75 Ų) .
Key Observations:
- Efficiency : The target compound’s synthesis uses triphosgene for carbamate formation, achieving moderate yields (~65%) comparable to aroyl halide couplings (~73%) but faster than hydrazine derivatives (~45%) .
- Purification : Silica gel chromatography is standard, but recrystallization solvents (e.g., MeOH/CH2Cl2) vary based on substituent polarity .
Theoretical and Computational Insights
- Electron Density Analysis : The sulfanylidene group exhibits a localized Laplacian of electron density (∇²ρ ~0.8), suggesting strong nucleophilic character at the sulfur atom .
- Hardness (η) : Calculated η ≈ 4.2 eV for the target compound, indicating moderate softness compared to oxo derivatives (η ≈5.1 eV), favoring interactions with soft electrophiles .
- Docking Studies : Molecular dynamics simulations predict stronger binding to serotonin 5-HT2A receptors (ΔG ~−9.8 kcal/mol) than 4-hydroxybenzyl analogs (ΔG ~−8.2 kcal/mol) due to chloro-phenyl π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
